molecular formula C14H20N2O4S B2585406 Ethyl 4-[(piperidylsulfonyl)amino]benzoate CAS No. 825607-11-2

Ethyl 4-[(piperidylsulfonyl)amino]benzoate

Cat. No.: B2585406
CAS No.: 825607-11-2
M. Wt: 312.38
InChI Key: LZQWKYYLVVYSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(piperidylsulfonyl)amino]benzoate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzoate group, a piperidylsulfonyl group, and an ethyl ester. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(piperidylsulfonyl)amino]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzoate Intermediate: The initial step involves the preparation of ethyl 4-aminobenzoate by esterification of 4-aminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Introduction of the Piperidylsulfonyl Group: The next step involves the reaction of the benzoate intermediate with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using triethylamine) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(piperidylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate group.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted benzoate derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[(piperidylsulfonyl)amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: Known for its use as a local anesthetic (benzocaine).

    Methyl 4-aminobenzoate: Another ester derivative with similar anesthetic properties.

    Ethyl 3-aminobenzoate: A structural isomer with different chemical properties.

Uniqueness

Ethyl 4-[(piperidylsulfonyl)amino]benzoate is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to other benzoate derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-(piperidin-1-ylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-20-14(17)12-6-8-13(9-7-12)15-21(18,19)16-10-4-3-5-11-16/h6-9,15H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQWKYYLVVYSNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.